molecular formula C17H24ClN3O3 B2414725 (2,5-Dimethylfuran-3-yl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351623-28-3

(2,5-Dimethylfuran-3-yl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2414725
CAS No.: 1351623-28-3
M. Wt: 353.85
InChI Key: ZXQISKGSEWITHK-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a furan ring substituted with two methyl groups, a piperazine ring, and a dimethylisoxazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and isoxazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Furan Synthesis: : The furan ring can be synthesized through cyclization reactions of appropriate precursors.

  • Isoxazole Synthesis: : The isoxazole ring can be formed through cyclization reactions involving hydroxylamine and carbonyl compounds.

  • Coupling Reaction: : The furan and isoxazole derivatives are then coupled using reagents such as piperazine and activated carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed on the furan ring to produce dihydrofuran derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, and aldehydes.

  • Reduction: : Dihydrofuran derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the combination of furan, isoxazole, and piperazine rings. Similar compounds may include other furan derivatives, isoxazole derivatives, and piperazine derivatives, but the specific arrangement and substitution pattern of this compound set it apart.

List of Similar Compounds

  • Furan Derivatives: : 2,5-Dimethylfuran, Furfural

  • Isoxazole Derivatives: : 3,5-Dimethylisoxazole, 4-Methylisoxazole

  • Piperazine Derivatives: : Piperazine, N-Methylpiperazine

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3.ClH/c1-11-9-15(13(3)22-11)17(21)20-7-5-19(6-8-20)10-16-12(2)18-23-14(16)4;/h9H,5-8,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQISKGSEWITHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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